molecular formula C12H16O4 B2560278 4-(4,5-Dihydroxy-2,3-dimethylphenyl)butanoic acid CAS No. 1897286-22-4

4-(4,5-Dihydroxy-2,3-dimethylphenyl)butanoic acid

Cat. No.: B2560278
CAS No.: 1897286-22-4
M. Wt: 224.256
InChI Key: WGEDFNBFSQAAKL-UHFFFAOYSA-N
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Description

4-(4,5-Dihydroxy-2,3-dimethylphenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a phenyl ring substituted with two hydroxyl groups and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5-Dihydroxy-2,3-dimethylphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylphenol and butanoic acid.

    Reaction Conditions: The phenol undergoes a Friedel-Crafts acylation reaction with butanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the butanoic acid moiety onto the phenyl ring.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or a hydroxylating agent to introduce the hydroxyl groups at the 4 and 5 positions of the phenyl ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the butanoic acid moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Alcohol derivatives of the butanoic acid moiety.

    Substitution: Halogenated or other substituted phenyl derivatives.

Scientific Research Applications

4-(4,5-Dihydroxy-2,3-dimethylphenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydroxy-2,3-dimethylphenyl)butanoic acid involves its interaction with molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress and preventing cellular damage.

    Anti-inflammatory Effects: The compound may inhibit pro-inflammatory enzymes and cytokines, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

    4-Hydroxyphenylbutanoic acid: Lacks the additional hydroxyl and methyl groups, resulting in different chemical properties and biological activities.

    2,3-Dimethylphenylbutanoic acid:

Uniqueness: 4-(4,5-Dihydroxy-2,3-dimethylphenyl)butanoic acid is unique due to the combination of hydroxyl and methyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4,5-dihydroxy-2,3-dimethylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-7-8(2)12(16)10(13)6-9(7)4-3-5-11(14)15/h6,13,16H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEDFNBFSQAAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1CCCC(=O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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